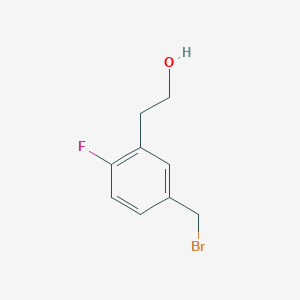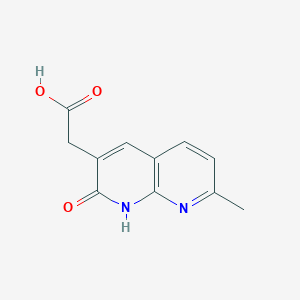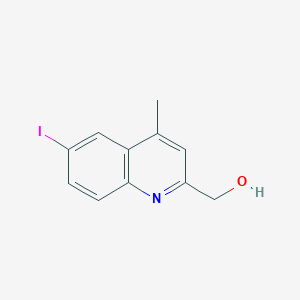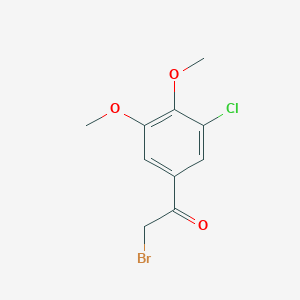
2-Bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones This compound features a bromine atom, a chlorine atom, and two methoxy groups attached to a phenyl ring, along with an ethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone typically involves the bromination of 1-(3-chloro-4,5-dimethoxyphenyl)-ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for such compounds often involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
化学反応の分析
Types of Reactions
2-Bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or DMF.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted ethanones with various functional groups.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, chlorine, and methoxy groups can influence its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(4-methoxyphenyl)-ethanone
- 2-Bromo-1-(3,4-dimethoxyphenyl)-ethanone
- 2-Bromo-1-(3-chlorophenyl)-ethanone
Uniqueness
2-Bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and methoxy groups provides distinct properties compared to other similar compounds.
特性
分子式 |
C10H10BrClO3 |
|---|---|
分子量 |
293.54 g/mol |
IUPAC名 |
2-bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H10BrClO3/c1-14-9-4-6(8(13)5-11)3-7(12)10(9)15-2/h3-4H,5H2,1-2H3 |
InChIキー |
LFCCVJXZLGAFGN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)C(=O)CBr)Cl)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
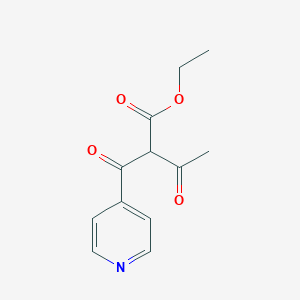
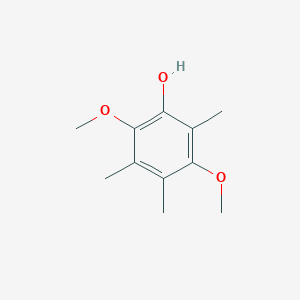
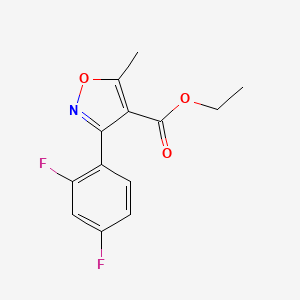
![Ethyl imidazo[5,1-b]thiazole-3-carboxylate](/img/structure/B8512223.png)

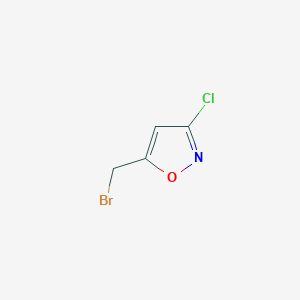

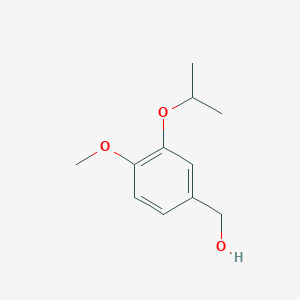
![2-Chloro-1-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethan-1-one](/img/structure/B8512275.png)
![2-(Benzo[b]thiophen-5-yl)oxirane](/img/structure/B8512277.png)

